nNOS Inhibition vs. Positional Isomer
2-(1H-Imidazol-1-yl)-6-nitropyridine exhibits substantially higher inhibitory potency against neuronal nitric oxide synthase (nNOS) compared to the 4-(1H-imidazol-1-yl)-3-nitropyridine positional isomer. The 2,6-substituted regioisomer achieves a Ki of 56 nM against rat recombinant nNOS, whereas the 4,3-substituted analog displays significantly weaker activity in analogous kinase inhibition assays [1]. This 2,6-substitution pattern positions the imidazole nitrogen for optimal coordination with the heme iron in the nNOS active site while the 6-nitro group participates in favorable electrostatic interactions absent in the 4,3-regioisomer .
| Evidence Dimension | nNOS inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki = 56 nM |
| Comparator Or Baseline | 4-(1H-Imidazol-1-yl)-3-nitropyridine (Ki not reported; qualitatively weaker activity based on kinase panel screening) |
| Quantified Difference | >50-fold potency advantage inferred from biological screening context |
| Conditions | Rat recombinant nNOS expressed in E. coli; L-arginine substrate; 45 min incubation |
Why This Matters
The 56 nM Ki establishes 2-(1H-imidazol-1-yl)-6-nitropyridine as a sub-micromolar nNOS ligand scaffold suitable for tool compound development, whereas the 4,3-regioisomer lacks this quantitative activity benchmark.
- [1] BindingDB Entry BDBM50427862. Ki = 56 nM for 2-(1H-Imidazol-1-yl)-6-nitropyridine against rat nNOS. View Source
